Product packaging for CP-195543(Cat. No.:CAS No. 204981-48-6)

CP-195543

Cat. No.: B1669470
CAS No.: 204981-48-6
M. Wt: 428.4 g/mol
InChI Key: NZQDWKCNBOELAI-KSFYIVLOSA-N
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Description

Contextualizing Leukotriene B4 (LTB4) and its Biological Significance in Inflammatory Processes

Leukotriene B4 (LTB4) is a lipid mediator derived from arachidonic acid through the 5-lipoxygenase pathway. nih.govontosight.aifrontiersin.org It is recognized as a potent chemoattractant for immune cells, including neutrophils, monocytes, and other leukocytes, playing a significant role in their recruitment to sites of inflammation. ontosight.ainih.govontosight.ai LTB4's biological functions extend to mediating inflammation, promoting the adhesion and transmigration of leukocytes, and regulating immune cell function, such as enhancing phagocytic activity. ontosight.ai

Elevated levels of LTB4 are associated with various inflammatory diseases, including asthma, rheumatoid arthritis, and atherosclerosis, highlighting its clinical significance. ontosight.aifrontiersin.orgontosight.aiahajournals.org For instance, LTB4 contributes to airway inflammation in asthma, joint inflammation and destruction in rheumatoid arthritis, and plaque buildup in atherosclerosis. ontosight.aifrontiersin.orgontosight.aiahajournals.org

LTB4 exerts its effects primarily by binding to specific G protein-coupled receptors, namely Leukotriene Receptor (BLT) 1 and BLT2. frontiersin.orgahajournals.orgresearchgate.netnih.gov BLT1 is considered the high-affinity receptor for LTB4 and is crucial for inducing inflammation, enhancing cytokine production, phagocytosis, and mediating antimicrobial functions. frontiersin.orgnih.govguidetoimmunopharmacology.org While BLT2 also binds LTB4, it does so with lower affinity and can also interact with other lipoxygenase products. frontiersin.orgnih.goved.ac.uk

Rationale for Leukotriene B4 Receptor Antagonism as a Therapeutic Strategy

Given the central role of LTB4 in initiating and propagating inflammatory responses, targeting its activity through receptor antagonism presents a rational therapeutic strategy for inflammatory diseases. frontiersin.orgontosight.aipatsnap.com By blocking the interaction between LTB4 and its receptors, particularly BLT1, antagonists can prevent downstream signaling events that lead to the recruitment and activation of inflammatory cells. patsnap.com This blockade aims to mitigate the inflammatory response and potentially provide therapeutic benefits in conditions driven by excessive or chronic inflammation. patsnap.com

Research has explored LTB4 receptor antagonists for various inflammatory conditions, including asthma, rheumatoid arthritis, inflammatory bowel disease, and even in the context of metabolic disorders and pain. ontosight.aifrontiersin.orgnih.govontosight.aipatsnap.comresearchgate.netnih.gov The rationale is that inhibiting the LTB4/BLT1 axis could reduce sterile inflammation, decrease disease severity, and ameliorate symptoms like pain and tissue damage. frontiersin.orgnih.govpatsnap.com

Overview of CP-195543 as a Selectively Investigated Leukotriene B4 Receptor Antagonist

This compound is a synthetic organic compound that has been investigated in academic research as a potent and selective antagonist of the leukotriene B4 receptor. researchgate.netguidetoimmunopharmacology.orgguidetopharmacology.orgresearchgate.net It is structurally novel and has been studied for its potential in treating inflammatory diseases. guidetoimmunopharmacology.orgguidetopharmacology.orgresearchgate.net this compound is recognized as a follow-up compound to CP105696, another LTB4 receptor antagonist that was discontinued (B1498344) in development. guidetoimmunopharmacology.orgguidetopharmacology.org Preclinical pharmacological studies have characterized the activity of this compound. guidetoimmunopharmacology.orgguidetopharmacology.org

Research indicates that this compound inhibits the binding of LTB4 to its high-affinity receptors on human neutrophils and murine spleen membranes. researchgate.netresearchgate.netarctomsci.com Studies have also investigated its effects on LTB4-mediated functional responses of leukocytes, such as neutrophil chemotaxis and the upregulation of CD11b. researchgate.netresearchgate.netarctomsci.com

Key Research Findings on this compound Activity:

Academic research has provided data on the potency and selectivity of this compound in inhibiting LTB4 receptor activity. The following table summarizes some key in vitro findings:

AssaySpecies/Cell TypeIC50 (nM)Ki (nM)Reference
[3H]LTB4 binding to high-affinity receptorsHuman Neutrophils6.84.9 researchgate.netresearchgate.net
[3H]LTB4 binding to high-affinity receptorsMurine Spleen Membranes37.026.9 researchgate.netresearchgate.net
Neutrophil Chemotaxis mediated by LTB4Human Neutrophils2.4 researchgate.netarctomsci.com
Neutrophil Chemotaxis mediated by LTB4Mouse Neutrophils7.5 researchgate.netarctomsci.com
CD11b up-regulation mediated by LTB4Human Neutrophils (isolated) researchgate.netresearchgate.net
CD11b up-regulation mediated by LTB4Human Neutrophils (whole blood) researchgate.netresearchgate.net
CD11b up-regulation mediated by LTB4Murine Neutrophils (whole blood) researchgate.net
CD11b up-regulation mediated by LTB4Human Monocytes (whole blood)270 researchgate.net
CD11b up-regulation mediated by LTB4Human Eosinophils (whole blood)420 researchgate.net

Note: IC50 values indicate the concentration of this compound required for 50% inhibition, while Ki values represent the inhibition constant.

In vivo studies in animal models have also been conducted to evaluate the efficacy of this compound in inhibiting LTB4-mediated neutrophil infiltration. For example, this compound inhibited LTB4-mediated neutrophil infiltration in guinea pig and murine skin in a dose-dependent manner. researchgate.netarctomsci.com

Further research has explored the mechanism of action of this compound, including its competitive or non-competitive interactions with LTB4 receptors depending on the receptor subtype and assay. researchgate.netresearchgate.net Studies have also investigated its selectivity by testing its effects on responses mediated by other G-protein-coupled chemotactic factor receptors, finding that this compound at tested concentrations did not inhibit responses mediated by factors like complement fragment 5a, interleukin-8, or platelet-activating factor. researchgate.net

The investigation of this compound in academic research contributes to the understanding of LTB4 receptor biology and the potential of targeting this pathway for therapeutic intervention in inflammatory conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19F3O4 B1669470 CP-195543 CAS No. 204981-48-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

204981-48-6

Molecular Formula

C24H19F3O4

Molecular Weight

428.4 g/mol

IUPAC Name

2-[(3S,4R)-3-benzyl-4-hydroxy-3,4-dihydro-2H-chromen-7-yl]-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C24H19F3O4/c25-24(26,27)17-7-9-18(23(29)30)20(12-17)15-6-8-19-21(11-15)31-13-16(22(19)28)10-14-4-2-1-3-5-14/h1-9,11-12,16,22,28H,10,13H2,(H,29,30)/t16-,22+/m0/s1

InChI Key

NZQDWKCNBOELAI-KSFYIVLOSA-N

Isomeric SMILES

C1[C@@H]([C@H](C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4

Canonical SMILES

C1C(C(C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4

Appearance

Solid powder

Other CAS No.

204981-48-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid
CP 195543
CP-195543
CP195543

Origin of Product

United States

Mechanistic Elucidation and Target Interactions of Cp 195543

Characterization of Leukotriene B4 Receptor Binding Modalities

CP-195543 exerts its effects by binding to the receptors of leukotriene B4, a potent lipid mediator involved in inflammatory responses. The nature of this binding, including its affinity, selectivity, and competitive dynamics, is crucial to understanding its pharmacological profile.

This compound demonstrates a high affinity for the Leukotriene B4 Receptor 1 (BLT1). In vitro studies have shown that this compound effectively inhibits the binding of radiolabeled LTB4 ([3H]LTB4) to high-affinity LTB4 receptors on human neutrophils and murine spleen membranes. nih.gov The inhibitory concentrations (IC50) and binding affinities (Ki) are detailed in the table below.

Cell/Tissue TypeIC50Ki
Human Neutrophils6.8 nM4.9 nM
Murine Spleen Membranes37.0 nM26.9 nM

Further analysis through Scatchard analysis of [3H]LTB4 binding to human neutrophils has provided evidence that this compound acts as a non-competitive antagonist at the high-affinity LTB4 receptor. nih.gov This indicates that this compound can inhibit the action of LTB4 without directly competing for the same binding site on the receptor. nih.govderangedphysiology.com

This compound has been classified as a BLT1/BLT2 dual-specific antagonist. nih.gov BLT2 is considered a low-affinity receptor for LTB4. nih.govwikipedia.org While detailed quantitative binding affinity data for this compound specifically at the BLT2 receptor is not as extensively characterized as for BLT1, its dual antagonism suggests it also interacts with this second LTB4 receptor subtype. The nature of its interaction with the low-affinity receptors on human neutrophils has been described as competitive. nih.gov

A key aspect of the pharmacological profile of this compound is its high selectivity for LTB4 receptors. Studies have demonstrated that at a concentration of 10 µM, this compound does not inhibit human neutrophil chemotaxis or the up-regulation of CD11b mediated by other G-protein-coupled chemotactic factor receptors. nih.gov These alternative receptors include those for complement fragment 5a, interleukin-8, and platelet-activating factor, highlighting the specificity of this compound for the LTB4 signaling pathway. nih.gov

Cellular and Biochemical Mechanisms Governing this compound Action

The binding of this compound to LTB4 receptors translates into distinct cellular and biochemical effects, primarily impacting the function of leukocytes, which are key players in the inflammatory cascade.

Leukotriene B4 is a potent chemoattractant, guiding the migration of leukocytes to sites of inflammation. nih.govnih.gov this compound effectively inhibits LTB4-mediated chemotaxis of both human and mouse neutrophils. The potency of this inhibition is reflected in the low IC50 values observed in vitro. nih.govmedchemexpress.com

Cell TypeIC50 for Chemotaxis Inhibition
Human Neutrophils2.4 nM
Mouse Neutrophils7.5 nM

This inhibition of directed cell movement is a primary mechanism through which this compound can exert its anti-inflammatory effects.

Integrins are cell adhesion molecules crucial for the interaction of leukocytes with the endothelium, a critical step in their migration from the bloodstream into tissues. One such integrin is CD11b, which forms part of the Mac-1 complex (also known as CR3). thermofisher.com LTB4 is known to cause the up-regulation of CD11b on the surface of leukocytes.

This compound has been shown to competitively inhibit the LTB4-mediated up-regulation of CD11b on human neutrophils. nih.gov The pA2 value, a measure of antagonist potency, was determined to be 7.66 for this competitive inhibition. nih.gov In a more physiologically relevant setting of whole blood, this compound also effectively blocked CD11b up-regulation on human and murine neutrophils with pA2 values of 7.12 and 7.06, respectively. nih.gov

Furthermore, this compound inhibits LTB4-mediated CD11b up-regulation on other leukocyte populations, as demonstrated by the following IC50 values in whole blood: nih.govmedchemexpress.com

Cell TypeIC50 for CD11b Up-regulation Inhibition
Human Monocytes270 nM
Human Eosinophils420 nM

By preventing the increased expression of this key adhesion molecule, this compound interferes with the ability of leukocytes to adhere to the vascular wall and subsequently migrate into inflamed tissues.

Influence on Neutrophil and Monocyte Function

This compound exerts a potent and selective inhibitory effect on the functions of neutrophils and monocytes by acting as a leukotriene B4 (LTB4) receptor antagonist. nih.govmedchemexpress.com LTB4 is a powerful chemoattractant that plays a crucial role in guiding these leukocytes to sites of inflammation.

Neutrophil Function:

Research has demonstrated that this compound effectively inhibits the binding of LTB4 to its high-affinity receptors on human neutrophils. nih.gov This direct antagonism translates into a significant reduction in LTB4-mediated neutrophil chemotaxis, the process of directed cell movement in response to a chemical stimulus. nih.govmedchemexpress.com

Furthermore, this compound has been shown to block the LTB4-induced up-regulation of CD11b on the surface of neutrophils. nih.govmedchemexpress.com CD11b is a component of the Mac-1 integrin (also known as CR3), an adhesion molecule that is critical for the firm attachment of neutrophils to the endothelial lining of blood vessels, a prerequisite for their migration into tissues.

Monocyte Function:

The table below summarizes the inhibitory concentrations (IC50) of this compound on various leukocyte functions.

Cell TypeFunction InhibitedIC50 Value
Human Neutrophils[3H]LTB4 Binding6.8 nM
Murine Spleen Membranes[3H]LTB4 Binding37.0 nM
Human NeutrophilsLTB4-mediated Chemotaxis2.4 nM
Mouse NeutrophilsLTB4-mediated Chemotaxis7.5 nM
Human MonocytesLTB4-mediated CD11b Up-regulation270 nM
Human EosinophilsLTB4-mediated CD11b Up-regulation420 nM

Investigation of Downstream Signaling Pathway Modulation

The mechanism of action of this compound at the molecular level involves the differential antagonism of LTB4 receptors. Scatchard analysis of [3H]LTB4 binding to human neutrophils has revealed a dual mechanism. nih.gov At the high-affinity LTB4 receptors, this compound acts as a noncompetitive antagonist . nih.gov This suggests that it binds to a site on the receptor that is different from the LTB4 binding site, altering the receptor's conformation and preventing its activation even when LTB4 is bound.

Conversely, at the low-affinity LTB4 receptors on human neutrophils, this compound functions as a competitive antagonist . nih.gov In this scenario, this compound directly competes with LTB4 for the same binding site on the receptor. The inhibition of LTB4-mediated CD11b up-regulation on human neutrophils by this compound has been shown to be competitive. nih.gov

By blocking the LTB4 receptor, this compound effectively interrupts the downstream signaling cascade that is normally initiated by LTB4 binding. This cascade is crucial for instigating the cellular responses of chemotaxis and increased expression of adhesion molecules like CD11b. The compound's selectivity is highlighted by the finding that at a concentration of 10 microM, it did not inhibit neutrophil chemotaxis and CD11b up-regulation mediated by other G-protein-coupled chemotactic factor receptors, such as those for complement fragment 5a, interleukin-8, and platelet-activating factor. nih.gov

Receptor Type on Human NeutrophilsMechanism of this compound Antagonism
High-affinity LTB4 receptorNoncompetitive
Low-affinity LTB4 receptorCompetitive

Preclinical Pharmacological Efficacy Studies of Cp 195543

In Vitro Pharmacological Assessments

In vitro studies have been conducted to characterize the interaction of CP-195543 with LTB4 receptors and its effects on cell function.

Receptor Binding Assays and Competition Studies

This compound has been shown to inhibit the binding of [3H]LTB4 to high-affinity LTB4 receptors. Studies using human neutrophils (HN) and murine spleen membranes demonstrated inhibitory activity with specific IC50 and Ki values. For human neutrophils, the IC50 was reported as 6.8 nM with a Ki of 4.9 nM. nih.govresearchgate.net In murine spleen membranes, the IC50 was 37.0 nM with a Ki of 26.9 nM. nih.govresearchgate.net

Competition binding assays using label-free, LC-MS-based methods with recombinant human and mouse BLT1 receptors expressed in HEK 293 cells have also been performed. researchgate.netresearchgate.net Using probe ligand 2, the Ki for this compound against human BLT1 was determined to be 1.7 nM, and against mouse BLT1, it was 3.7 nM. researchgate.net Another assay using probe ligand 1 yielded a Ki of 1.2 nM for human BLT1. researchgate.net These values were reported to be in reasonable agreement with those obtained from [3H]-LTB4 binding studies on human neutrophil BLT1. researchgate.net

Scatchard analysis of [3H]LTB4 binding to low-affinity receptors on human neutrophils indicated that this compound acted as a competitive antagonist at this receptor. nih.gov Evidence of noncompetitive antagonist effects on the high-affinity LTB4 receptor on human neutrophils was also obtained through Scatchard analysis of [3H]LTB4 binding and chemotaxis studies. nih.gov

Table 1: this compound Receptor Binding Affinity (Ki)

Receptor SourceAssay MethodKi (nM)Citation
Human Neutrophils[3H]LTB4 binding4.9 nih.govresearchgate.net
Murine Spleen Membranes[3H]LTB4 binding26.9 nih.govresearchgate.net
Human BLT1 (recombinant)LC-MS competition (Probe 2)1.7 researchgate.net
Mouse BLT1 (recombinant)LC-MS competition (Probe 2)3.7 researchgate.net
Human BLT1 (recombinant)LC-MS competition (Probe 1)1.2 researchgate.net

Cell-Based Functional Assays

This compound has been evaluated in cell-based functional assays to assess its impact on LTB4-mediated cellular responses, such as chemotaxis and CD11b up-regulation. Functional cell-based assays are used to evaluate the activity and response of live cells under specific conditions, measuring functions like proliferation, cytotoxicity, and mechanism of action. oncolines.comaccelevirdx.com

This compound inhibited human and mouse neutrophil chemotaxis mediated by LTB4. nih.govmedchemexpress.com The IC50 values for inhibiting chemotaxis were 2.4 nM for human neutrophils and 7.5 nM for mouse neutrophils. nih.govmedchemexpress.com

This compound also blocked CD11b up-regulation, a marker of neutrophil activation. medchemexpress.commedchemexpress.com In whole blood, it blocked CD11b up-regulation on human neutrophils (pA2 = 7.12) and murine neutrophils (pA2 = 7.06) with similar potency. nih.gov LTB4-mediated CD11b up-regulation on human monocytes and eosinophils in whole blood was inhibited by this compound with IC50 values of 270 nM and 420 nM, respectively. nih.gov At a concentration of 10 µM, this compound did not inhibit human neutrophil chemotaxis or CD11b up-regulation mediated by other G-protein-coupled chemotactic factor receptors such as complement fragment 5a, interleukin-8, or platelet-activating factor, indicating selectivity for the LTB4 receptor. nih.gov

Table 2: this compound Inhibition of Cell Function

Cell TypeFunction InhibitedIC50 (nM)pA2Citation
Human NeutrophilsChemotaxis (LTB4-mediated)2.4- nih.govmedchemexpress.com
Mouse NeutrophilsChemotaxis (LTB4-mediated)7.5- nih.govmedchemexpress.com
Human NeutrophilsCD11b up-regulation-7.66 (low-affinity receptor), 7.12 (whole blood) nih.gov
Murine NeutrophilsCD11b up-regulation-7.06 (whole blood) nih.gov
Human MonocytesCD11b up-regulation270- nih.gov
Human EosinophilsCD11b up-regulation420- nih.gov

In Vivo Models of Inflammatory and Immunological Disorders

The efficacy of this compound has been assessed in various in vivo models of inflammation and immunological disorders. In vivo pharmacology studies are used to understand the biological effects of a drug in a living organism and how it might treat a specific disease. criver.com

Evaluation in Models of Acute Neutrophil Infiltration

This compound demonstrated the ability to block LTB4-mediated neutrophil infiltration in animal models. After oral administration, this compound inhibited LTB4-mediated neutrophil infiltration in guinea pig and murine skin. nih.govmedchemexpress.comresearchgate.net The ED50 values were 0.1 mg/kg orally in guinea pigs and 2.8 mg/kg orally in mice. nih.govresearchgate.net Neutrophil infiltration is a key component of acute inflammatory responses. plos.orgmedsci.org

Assessment in Murine Models of Chronic Inflammatory Conditions

This compound has been evaluated in murine models of chronic inflammation. In an IL-1-exacerbated murine model of collagen-induced arthritis, this compound reduced clinical symptoms and attendant weight loss when administered via osmotic pumps. nih.govresearchgate.net Half-maximal effects were associated with plasma drug levels of 0.4 to 0.5 µg/ml. nih.govresearchgate.net Complete suppression of disease and elimination of weight loss were observed at plasma concentrations of 2 to 3 µg/ml. researchgate.net Histological analysis of knee joints in this model also indicated a reduction in inflammation in mice treated with this compound. researchgate.net Chronic inflammation is implicated in various diseases, including arthritis and multiple sclerosis. researchgate.netresearchgate.netfrontiersin.org

Therapeutic Potential in Specific Disease Models

Beyond general inflammatory models, this compound's potential has been explored in models relevant to specific diseases. As an LTB4 receptor antagonist, it is relevant to conditions where LTB4 plays a significant role. LTB4 is a potent chemoattractant for leukocytes, including neutrophils, macrophages, and eosinophils, and is involved in various inflammatory processes. nih.govresearchgate.net

While the search results mention the relevance of LTB4 receptor antagonists in models of multiple sclerosis and intestinal inflammation, specific detailed findings for this compound in these exact models were not as extensively detailed as the arthritis model within the provided snippets. However, the efficacy shown in reducing neutrophil infiltration and ameliorating arthritis symptoms in murine models supports its potential in diseases characterized by excessive leukocyte recruitment and inflammation. nih.govresearchgate.net

Rheumatoid Arthritis Models

Preclinical pharmacology studies of this compound have been reported in models of rheumatoid arthritis guidetopharmacology.orgwindows.net. Specifically, its efficacy was evaluated in an IL-1-exacerbated, collagen-induced arthritis model researchgate.net.

In this model, this compound demonstrated a concentration-dependent inhibition of disease progression. Half-maximal inhibition of clinical disease scores and weight loss in the IL-1-exacerbated, collagen-induced arthritis model occurred at this compound plasma concentrations of approximately 0.4 to 0.5 µg/ml researchgate.net. Higher plasma concentrations, ranging from 2 to 3 µg/ml, resulted in complete suppression of the disease and eliminated weight loss researchgate.net. Histological analysis of knee joints in collagen-immunized mice treated with this compound also indicated beneficial effects researchgate.net.

The following table summarizes key findings from the preclinical efficacy study in the IL-1-exacerbated, collagen-induced arthritis model:

ParameterEffect of this compound (0.4-0.5 µg/ml plasma)Effect of this compound (2-3 µg/ml plasma)
Clinical Disease ScoresHalf-maximal inhibitionComplete suppression
Weight LossHalf-maximal inhibitionEliminated
Histological changes in knee jointsImprovement notedNot specified in detail

These results suggested that this compound possessed preclinical efficacy in reducing the severity of arthritis in this model. This compound later advanced to Phase 2 clinical trials for rheumatoid arthritis, although its development was discontinued (B1498344) guidetoimmunopharmacology.org.

Psoriasis Models

Based on the available information from the consulted sources, detailed preclinical efficacy data specifically for this compound in psoriasis models were not found. While psoriasis is an inflammatory skin disorder and preclinical models exist to study potential therapies guidetopharmacology.orgnih.govnih.govmdpi.comdigitellinc.com, specific research findings or data tables demonstrating the efficacy of this compound in these models were not present in the search results.

Allograft Rejection Models (Contextual)

Specific preclinical efficacy data for this compound in allograft rejection models were not available in the consulted sources. Allograft rejection involves complex immune responses biorxiv.orggoogleapis.comucb.comusherbrooke.ca. While this compound is an antagonist of the leukotriene B4 receptor, and leukotrienes can play a role in inflammatory and immune processes, detailed research findings or data tables demonstrating the efficacy of this compound in preventing or mitigating allograft rejection in preclinical models were not found.

Pharmacokinetic and Metabolic Research on Cp 195543

Absorption and Distribution Dynamics

Following oral administration, CP-195543 has been reported to be rapidly and almost completely absorbed in healthy male human volunteers. tandfonline.com Peak plasma concentrations (Cmax) in humans were observed between 0.5 and 1.5 hours after dosing. tandfonline.com

Studies in the Long-Evans rat and Cynomolgus monkey using [14C]this compound, a radiolabeled form of the compound, were conducted to investigate its fate after oral administration. tandfonline.comnih.gov While specific distribution data (e.g., tissue concentrations) were not extensively detailed in the provided snippets, the focus on excretion routes suggests systemic absorption and subsequent processing by metabolic and excretory organs.

Biotransformation Pathways and Metabolite Characterization

This compound undergoes extensive metabolism in both preclinical species and humans. tandfonline.comtandfonline.comnih.gov The primary metabolic pathways identified are glucuronidation and oxidative metabolism, largely mediated by cytochrome P450 (CYP) enzymes. tandfonline.comtandfonline.comnih.gov Very little unchanged drug is excreted. tandfonline.com

Identification of Glucuronidation Sites and Conjugates

Glucuronidation is a significant Phase II metabolic pathway for this compound. tandfonline.comnih.gov This process involves the conjugation of glucuronic acid to the parent compound. The sites of glucuronidation on the this compound molecule have been identified as the carboxylic acid moiety and the hydroxyl group. tandfonline.comnih.gov

Species differences in the types of glucuronide conjugates formed have been observed. In the rat, the ester glucuronide was the predominant conjugate detected. tandfonline.comnih.gov In contrast, the Cynomolgus monkey produced both the ether and ester glucuronides. tandfonline.comnih.gov

Analysis of Oxidative Metabolism and Cytochrome P450 Isoform Involvement

Oxidative metabolism, presumably catalyzed by cytochrome P450 enzymes, represents another major biotransformation pathway for this compound. tandfonline.comnih.gov In vitro studies using human liver microsomes have identified three major oxidative metabolites, designated M1, M2, and M3. tandfonline.comtandfonline.com

Metabolites M1 and M2 are diastereoisomers resulting from oxidation at the benzylic position of this compound. tandfonline.comtandfonline.com Metabolite M3 is formed through aromatic oxidation of the benzyl (B1604629) group attached to the 3-position of the benzopyran ring. tandfonline.comtandfonline.com

Research using recombinant human CYP enzymes, correlation studies, and inhibition experiments with selective CYP inhibitors and antibodies strongly suggests that CYP3A4 plays a major role in the oxidative metabolism of this compound in humans. tandfonline.comtandfonline.comjst.go.jp Recombinant CYP3A5 did not appear to metabolize this compound. tandfonline.comtandfonline.com

Kinetic studies in human liver microsomes provided apparent Km and Vmax values for the formation of these metabolites. The apparent Km values were determined as 36 µM for M1, 44 µM for M2, and 34 µM for M3. tandfonline.comtandfonline.com The Vmax values were 4.1 pmol/min/pmol P450 for M1, 10 pmol/min/pmol P450 for M2, and 2.0 pmol/min/pmol P450 for M3. tandfonline.comtandfonline.com The in vitro intrinsic clearance was highest for M2 in both human liver microsomes and recombinant CYP3A4, suggesting that benzylic oxidation leading to M2 is likely the predominant Phase I metabolic pathway in humans in vivo. tandfonline.comtandfonline.com

The following table summarizes the kinetic parameters for the formation of major oxidative metabolites in human liver microsomes:

MetaboliteApparent Km (µM)Apparent Vmax (pmol/min/pmol P450)
M1364.1
M24410
M3342.0

Cross-Species Metabolic Comparisons

Comparative metabolic studies in the Long-Evans rat and Cynomolgus monkey revealed that this compound is extensively metabolized in both species through the same primary pathways: glucuronidation and oxidative metabolism. tandfonline.comnih.gov The sites of glucuronidation (carboxylic acid and hydroxyl group) and oxidative hydroxylation (benzylic group and 3-position of the benzopyran ring) were consistent between rats and monkeys. tandfonline.comnih.gov

While the primary metabolic pathways and oxidative metabolite structures were similar across the tested preclinical species and human in vitro systems, differences were noted in the predominant glucuronide conjugates formed (ester glucuronide in rats, ester and ether glucuronides in monkeys). tandfonline.comnih.gov Preliminary liver microsomal incubations indicated similarity in the oxidative metabolism across preclinical species and human liver microsomes. tandfonline.com

Cross-species comparisons of metabolism are important for selecting appropriate animal models for toxicological studies. pharmaron.comwuxiapptec.com The observed similarities in the major metabolic pathways between rats, monkeys, and human liver microsomes suggest that these species may serve as relevant models for studying the metabolic fate of this compound. tandfonline.comtandfonline.comnih.gov

Excretion Routes and Elimination Kinetics

Following oral administration of [14C]this compound to rats and monkeys, the majority of the administered radioactivity was primarily excreted in the faeces. tandfonline.comnih.gov Urine was a minor route of excretion in both species. tandfonline.comnih.gov

In rats, a mean of 96.1% of the dose was excreted within 144 hours. tandfonline.com The faeces accounted for a mean of 97.4% of the dose in male rats and 71.3% in female rats. tandfonline.com Urinary excretion represented 2.2% of the dose in male rats and 21.6% in female rats, indicating a sex-related difference in urinary excretion in this species. tandfonline.com

In monkeys, a mean of 93.8% of the dose was excreted within 360 hours. tandfonline.com Faecal excretion accounted for a mean of 76.0% of the dose in male monkeys and 87.6% in female monkeys. tandfonline.com

In healthy male human volunteers, this compound is eliminated with a half-life of approximately 10 hours following an oral dose. tandfonline.com In vitro studies with human liver microsomes suggested that the drug is metabolized slowly, resulting in low predicted metabolic clearance. tandfonline.com The extensive metabolism and predominant faecal excretion route observed in preclinical species align with the concept of significant biotransformation and likely biliary excretion of metabolites.

The following table summarizes the excretion routes in rats and monkeys:

SpeciesRoutePercentage of Dose (Mean)Timeframe (h)
Rat (Male)Faeces97.4144
Rat (Female)Faeces71.3144
Rat (Male)Urine2.2144
Rat (Female)Urine21.6144
Monkey (Male)Faeces76.0360
Monkey (Female)Faeces87.6360

Toxicological Profile and Preclinical Safety Evaluation of Cp 195543

General Tolerability Assessments in Animal Models

Preclinical studies often involve various animal species to assess the compound's effects across different biological systems. The choice of species is typically based on their relevance to the human condition being studied and their metabolic similarities to humans. europa.eu Parameters monitored in general tolerability studies can include:

Clinical Observations: Daily monitoring for any abnormal signs, changes in behavior, or physical appearance.

Body Weight: Measured regularly to detect potential growth inhibition or weight loss, which can be indicators of toxicity.

Food and Water Consumption: Monitored to assess potential effects on appetite and hydration.

Hematology and Clinical Chemistry: Blood and serum analysis to evaluate effects on blood cells, liver function, kidney function, and other biochemical parameters.

Gross Pathology: Macroscopic examination of organs and tissues at necropsy.

Histopathology: Microscopic examination of stained tissue samples to identify any treatment-related cellular or tissue changes.

Without specific data from the preclinical tolerability studies on CP-195543, a detailed table of findings cannot be generated here. However, the existence of preclinical reports indicates that these types of assessments were performed to support its progression to clinical trials.

Safety Pharmacology Studies

Safety pharmacology studies are designed to evaluate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions, particularly the cardiovascular, respiratory, and central nervous systems. These studies are crucial for identifying potential safety risks before the compound is administered to humans. abpi.org.uk

For this compound, as a leukotriene B4 receptor antagonist, safety pharmacology studies would have focused on assessing its potential impact on these key systems. LTB4 is known to be involved in inflammatory responses, but also has potential roles in other physiological processes. guidetopharmacology.org

Specific detailed findings from safety pharmacology studies of this compound were not extensively detailed in the provided search results. However, the preclinical pharmacology profile of this compound has been reported. guidetopharmacology.orgguidetopharmacology.orgguidetomalariapharmacology.orgncats.io Safety pharmacology studies typically involve:

Cardiovascular System: Assessment of heart rate, blood pressure, electrocardiogram (ECG) parameters, and cardiac contractility in relevant animal models (e.g., dogs, non-human primates).

Respiratory System: Measurement of respiratory rate, tidal volume, minute volume, and oxygen saturation in appropriate animal species (e.g., rodents, non-rodents).

Central Nervous System: Observation of behavioral changes, motor activity, reflexes, and potential effects on neurological function. This can involve tests like the Irwin test in rodents.

Given that this compound progressed to Phase 2 clinical trials, it can be inferred that preclinical safety pharmacology studies were conducted and the results were deemed sufficient to support human dosing at that time. nih.govguidetomalariapharmacology.org The subsequent termination of the clinical trial due to tolerability issues guidetomalariapharmacology.orgguidetoimmunopharmacology.org highlights the importance of both preclinical and clinical safety assessments in fully characterizing a compound's profile.

While specific data tables detailing the results of safety pharmacology studies for this compound are not available from the search results, the standard battery of tests would have been performed to assess its effects on vital systems in accordance with regulatory guidelines for preclinical drug development. europa.euabpi.org.uk

Translational Aspects and Clinical Development of Cp 195543

Rationale for Human Clinical Investigation

CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. spglobal.compfizer.com Leukotriene B4 is a powerful inflammatory mediator that plays a crucial role in the recruitment and activation of neutrophils, a type of white blood cell, to sites of inflammation. In chronic inflammatory conditions such as rheumatoid arthritis, elevated levels of LTB4 in the synovial fluid are believed to contribute significantly to the persistent inflammation and joint damage that characterize the disease.

The scientific rationale for investigating this compound in humans was therefore based on its mechanism of action. By blocking the LTB4 receptor, this compound was hypothesized to inhibit the pro-inflammatory effects of LTB4, thereby reducing neutrophil infiltration and activation in the joints, and ultimately alleviating the signs and symptoms of rheumatoid arthritis. Preclinical studies demonstrated the compound's ability to effectively block LTB4-mediated responses, providing a solid foundation for its progression into clinical trials in patients with inflammatory diseases. spglobal.compfizer.com

Phase II Clinical Study Design and Objectives

To evaluate the clinical potential of this compound, a Phase II clinical trial was initiated in patients with rheumatoid arthritis. The study, identified by the clinical trial identifier NCT00424294, was designed to assess the efficacy and safety of this compound. The trial was structured as "A Study Of this compound And Celecoxib Dual Therapy In Subjects With Rheumatoid Arthritis". drugbank.com While specific details of the study design, such as the exact patient population, dosing regimens, and primary and secondary endpoints, are not extensively publicly available, the title suggests a focus on evaluating this compound in combination with celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). The primary objectives of such a trial would typically be to determine the therapeutic efficacy of the combination in reducing the signs and symptoms of rheumatoid arthritis and to establish a preliminary safety and tolerability profile.

Analysis of Clinical Efficacy Outcomes

Detailed clinical efficacy data from the Phase II trial of this compound in rheumatoid arthritis has not been published in the peer-reviewed medical literature. Therefore, a comprehensive analysis of its effectiveness in this patient population is not possible.

Efficacy in Psoriasis Patient Cohorts

There is no publicly available evidence to suggest that this compound was ever evaluated in clinical trials for the treatment of psoriasis. Consequently, no data on its efficacy in psoriasis patient cohorts exist.

Clinical Safety and Tolerability Profile

While one source mentions a "poor tolerability profile" as a reason for the discontinuation of this compound's development, specific details regarding the types and incidence of adverse events observed in the clinical trial are not publicly available. A comprehensive clinical safety and tolerability profile cannot be constructed without access to the clinical study reports.

Factors Leading to Clinical Development Discontinuation

The clinical development of this compound for rheumatoid arthritis was officially discontinued (B1498344). In October 2008, Pfizer, the developing company, announced a significant reprioritization of its research and development pipeline. pfizer.comspglobal.com As part of this strategic shift, the development of 13 drug candidates, including this compound for inflammation and rheumatoid arthritis, was halted. spglobal.com A subsequent update in April 2009 confirmed that 15 of the 26 projects discontinued since September 2008 were due to "strategic decisions to stop work and reallocate resources". spglobal.com

This indicates that the decision to cease the development of this compound was likely driven by a broader change in the company's strategic focus and a reallocation of R&D investment, rather than being solely based on negative efficacy or safety findings from the Phase II trial. While the potential for a "poor tolerability profile" may have contributed to the decision-making process, the primary driver appears to be a strategic business decision.

Chemical Synthesis and Process Development for Research Quantities of Cp 195543

Evolution of Synthetic Routes and Strategies

The initial synthesis of CP-195543 was designed by medicinal chemists with the primary goal of obtaining the compound in sufficient quantities for preliminary biological evaluation. This early-stage route, while effective for producing gram-scale amounts, was not optimized for efficiency, cost-effectiveness, or large-scale production.

As this compound showed promise as a clinical candidate, the focus shifted to developing a more robust and scalable synthetic process. This transition from a "discovery" or "medicinal chemistry" route to a "process chemistry" route is a crucial step in pharmaceutical development. The process research and development team at Pfizer was tasked with devising a novel synthetic strategy that could be implemented on a multi-kilogram scale. researchgate.net

Optimization of Synthetic Processes for Scalability in Research

A key aspect of process optimization is the identification and mitigation of potential bottlenecks in the synthesis. This can involve exploring alternative reagents, solvents, and reaction conditions. For instance, a reaction that works well on a small scale in the lab may be impractical on a larger scale due to issues with heat transfer, mixing, or the handling of hazardous materials.

The successful scale-up of the this compound synthesis allowed for the production of the multi-kilogram quantities necessary for advanced preclinical and clinical studies. This achievement underscores the importance of process chemistry in the drug development pipeline. Without a scalable and efficient synthesis, even the most promising drug candidate cannot progress to the stages of development where its therapeutic potential can be fully assessed.

The chronological progression from the initial gram-scale synthesis to a robust multi-kilogram process for this compound highlights the significant challenges and innovative solutions that arise in the journey of a pharmaceutical compound from the bench to the clinic. researchgate.net

Comparative Analysis and Therapeutic Context of Cp 195543

Comparison with Other Leukotriene B4 Receptor Antagonists

CP-195543, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, has been a subject of significant research in the quest for novel anti-inflammatory agents. A thorough understanding of its characteristics necessitates a comparative analysis with other compounds targeting the same pathway.

Structural and Pharmacological Analogues

This compound, chemically known as (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, possesses a structurally novel chroman-based core. nih.gov This distinguishes it from other LTB4 receptor antagonists. A comparative look at its analogues reveals a diverse range of chemical scaffolds developed to inhibit LTB4 signaling.

Notable structural and pharmacological analogues of this compound include:

CP-105696: A close structural relative of this compound, also developed by Pfizer, sharing a similar chroman core. researchgate.net It is specifically identified as (+)-1-(3S,4R)-[3-(4-phenyl-benzyl)-4-hydroxy-chroman-7-yl] cyclopentane (B165970) carboxylic acid. nih.gov

BIIL 284 (Amelubant): This compound is a prodrug that is metabolized to its active forms, BIIL 260 and BIIL 315. nih.govmedchemexpress.com Its chemical structure is ethyl (E)-(((4-((3-((4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)methyl)benzyl)oxy)phenyl)imino)methyl)carbamate. medkoo.com

LY293111 (Etalocib): This antagonist features a distinct chemical structure from the chroman-based compounds. medchemexpress.comcancer.gov

(Hydroxyphenyl)pyrazoles: This series of compounds was designed based on molecular modeling comparisons with the LTB4 structure. nih.gov

The pharmacological profiles of these antagonists highlight their varying potencies in inhibiting LTB4 binding and function.

CompoundTargetIn Vitro Potency (IC50/Ki)Mechanism of Action at High-Affinity ReceptorMechanism of Action at Low-Affinity Receptor
This compoundLTB4 ReceptorIC50: 6.8 nM (human neutrophils) nih.gov, Ki: 4.9 nM nih.govNoncompetitive nih.govCompetitive nih.gov
CP-105696LTB4 ReceptorIC50: 8.42 nM medchemexpress.comNoncompetitive medchemexpress.comCompetitive medchemexpress.com
BIIL 284 (Amelubant)LTB4 Receptor (as active metabolites BIIL 260 & BIIL 315)Ki: 1.7 nM (BIIL 260), 1.9 nM (BIIL 315) medchemexpress.comCompetitive nih.govNot specified
LY293111 (Etalocib)LTB4 ReceptorKi: 25 nM medchemexpress.comNot specifiedNot specified
(Hydroxyphenyl)pyrazole Compound 2LTB4 ReceptorIC50: 6.4 nM nih.govNot specifiedNot specified

Differentiating Mechanistic and Efficacy Profiles

Preclinical studies demonstrated the in vivo efficacy of this compound in animal models of inflammation. For instance, it was shown to reduce clinical symptoms in a murine model of collagen-induced arthritis. nih.gov Similarly, CP-105696 showed dramatic reductions in both clinical severity and joint damage in the same animal model. nih.gov

Position within the Landscape of Anti-Inflammatory Therapeutics

The therapeutic landscape for inflammatory diseases is dominated by several major classes of drugs, each with a distinct mechanism of action. Understanding the position of LTB4 receptor antagonists like this compound within this landscape requires a comparison with these established therapies.

The primary mechanism of LTB4 antagonists is to block the binding of LTB4 to its receptors, thereby inhibiting the downstream signaling that leads to leukocyte chemotaxis, activation, and amplification of the inflammatory response. patsnap.com This is a highly specific mechanism targeting a single inflammatory mediator.

In contrast, other major anti-inflammatory drug classes have broader mechanisms of action:

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen (B1674241) and naproxen, primarily act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). This blockade prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.

Corticosteroids: These potent anti-inflammatory agents, such as prednisone, exert their effects by binding to glucocorticoid receptors. This interaction leads to the altered expression of a wide range of genes, ultimately suppressing the production and action of multiple pro-inflammatory cytokines and other inflammatory mediators. nih.gov Glucocorticoids can also inhibit the production of LTB4. nih.gov

The rationale for developing LTB4 receptor antagonists stemmed from the recognized role of LTB4 as a potent chemoattractant for neutrophils and other leukocytes, suggesting that blocking its effects could be beneficial in neutrophil-driven inflammatory diseases. plos.orgnih.gov The targeted nature of LTB4 antagonists was hoped to offer a more favorable side-effect profile compared to the broader immunosuppressive effects of corticosteroids or the gastrointestinal and cardiovascular risks associated with NSAIDs.

Future Research Directions and Unexplored Avenues for Cp 195543 Research

Expanding Mechanistic Understanding

While CP-195543 is known to antagonize BLT1 and BLT2 receptors, a deeper and more comprehensive understanding of its precise molecular interactions and downstream effects is crucial. Research indicates that this compound inhibits the binding of LTB4 to high-affinity receptors on human neutrophils and murine spleen membranes, demonstrating inhibitory concentration (IC50) values in the nanomolar range researchgate.net. It also inhibits LTB4-mediated neutrophil chemotaxis researchgate.net.

Interactive Table 1: In Vitro Potency of this compound

AssaySpeciesIC50 (nM)Ki (nM)
[3H]LTB4 binding to high-affinity receptorsHuman Neutrophils6.84.9
[3H]LTB4 binding to high-affinity receptorsMurine Spleen37.026.9
LTB4-mediated Neutrophil ChemotaxisHuman2.4-
LTB4-mediated Neutrophil ChemotaxisMouse7.5-

Data extracted from Search Result researchgate.net. Ki values were determined for binding assays.

Further research is needed to fully elucidate the binding kinetics and thermodynamics of this compound with both BLT1 and BLT2 receptors. Studies utilizing techniques such as surface plasmon resonance or isothermal titration calorimetry could provide detailed insights into these interactions. Additionally, investigating the impact of this compound on the conformational changes of the receptors upon binding could offer valuable information regarding its antagonist activity. Research employing techniques like hydrogen-deuterium exchange mass spectrometry or cryo-electron microscopy of the receptor-ligand complex could contribute to this understanding.

Beyond receptor binding, a more detailed mapping of the intracellular signaling pathways modulated by this compound is warranted. While LTB4 receptors are G protein-coupled receptors (GPCRs) that typically signal through Gi and Gq proteins nih.gov, the specific downstream cascades affected by this compound antagonism in different cell types and disease contexts require further investigation. This could involve phosphoproteomic studies or the use of genetically encoded biosensors to monitor real-time signaling events. Understanding how this compound influences the interaction of BLT receptors with arrestins and other intracellular proteins could also reveal novel aspects of its mechanism of action and potential for biased signaling. Studies have already begun to elucidate the mechanism for ligand efficacy at BLT2, including using docking simulations and site-directed mutagenesis, suggesting avenues for further mechanistic exploration researchgate.netnih.gov.

Novel Therapeutic Applications Beyond Inflammation

The involvement of the LTB4-BLT axis extends beyond traditional inflammatory conditions, presenting opportunities to explore novel therapeutic applications for this compound. LTB4 has been implicated in the pathogenesis of various diseases, including cardiovascular disease and cancer rsc.orgresearchgate.netnih.govnih.gov.

In cardiovascular disease, LTB4 is associated with pathologies such as atherosclerosis, obesity, and ischemic stroke researchgate.net. LTB4 can influence monocyte recruitment into atherosclerotic lesions and induce the production of monocyte chemotactic protein-1 (MCP-1), contributing to atherogenic effects rsc.orgresearchgate.net. Antagonizing BLT1 receptors has shown promise in reducing atherosclerosis lesion progression in mice researchgate.net. Future research could investigate the efficacy of this compound in preclinical models of various cardiovascular conditions, exploring its potential to inhibit leukocyte recruitment, reduce plaque formation, or improve outcomes following ischemic events.

LTB4 and its receptors have also been linked to cancer. BLT2, in particular, is minimally expressed in normal states but can be overexpressed in response to stress environments like inflammation in cancer nih.gov. Recent studies suggest that blocking BLT2 could be a potentially useful strategy for cancer treatment nih.gov. Investigating the role of this compound in inhibiting cancer cell proliferation, migration, invasion, or angiogenesis in preclinical models of various cancer types represents a significant unexplored avenue. Research could focus on cancers where LTB4 signaling is known to play a role, such as those involving chronic inflammation.

Furthermore, the role of LTB4 in other conditions like pulmonary hypertension and inflammatory bowel disease also suggests potential areas for exploring this compound's therapeutic utility rsc.orgresearchgate.net.

Methodological Advancements in this compound Research

Advancements in research methodologies can significantly enhance the study of this compound and the LTB4-BLT pathway. Improving preclinical models is a key area. While murine models have been used to study this compound's efficacy in inflammatory conditions researchgate.netresearchgate.net, developing more complex and translationally relevant models that better mimic human diseases where LTB4 is implicated, such as specific types of cardiovascular disease or cancer, is crucial. This could involve using humanized mouse models or more sophisticated in vitro systems that incorporate multiple cell types and mimic the tissue microenvironment.

Advanced imaging techniques could provide valuable insights into the distribution and target engagement of this compound in vivo. Techniques like positron emission tomography (PET) with radiolabeled this compound could allow for non-invasive tracking of the compound and its interaction with BLT receptors in different tissues over time. This could help optimize dosing strategies and understand pharmacodynamics in a more detailed manner.

Improvements in in vitro assay technologies for studying GPCRs can also benefit this compound research. High-throughput screening methods to identify potential off-target interactions or to discover synergistic effects with other therapeutic agents could accelerate research. Developing more sensitive and specific assays to measure LTB4 levels and BLT receptor activation in complex biological samples would also be beneficial for both preclinical and clinical studies. The digitalization of toxicology and the use of artificial intelligence in analyzing complex biological data could also offer new approaches to evaluate the potential of this compound frontiersin.org.

Bridging Preclinical Findings to Clinical Translation

Translating promising preclinical findings for compounds like this compound into successful clinical applications presents several challenges. Despite promising preclinical results, the transition to clinical trials often faces hurdles, with a low success rate for preclinical studies translating into viable clinical applications nih.gov.

One significant challenge lies in the inherent biological differences between animal models used in preclinical studies and humans frontiersin.org. While animal models can provide valuable insights, the complexity of human diseases and variations in drug metabolism and response can lead to discrepancies between preclinical and clinical outcomes. Future research needs to focus on selecting and developing preclinical models that are highly predictive of human response for the specific disease indications being explored for this compound.

Predicting clinical efficacy based solely on preclinical data is also challenging. Inflammatory diseases and complex conditions like cardiovascular disease and cancer involve intricate networks of signaling pathways, and targeting a single pathway with an antagonist like this compound may not always translate to significant clinical benefit. Future research should aim to identify biomarkers that can predict patient response to this compound and stratify patient populations for clinical trials.

The complexity of manufacturing and characterizing pharmaceutical compounds, especially as development progresses, can also pose translational challenges frontiersin.orgmdpi.com. Ensuring batch-to-batch reproducibility and developing scalable manufacturing processes are critical for clinical development.

While specific safety and adverse effect profiles of this compound are outside the scope of this article, translational failures can also arise from unforeseen toxicity in humans that was not predicted by preclinical studies frontiersin.org. Addressing this generally involves more comprehensive preclinical toxicology studies and careful monitoring in early-phase clinical trials.

Bridging the gap between preclinical findings and clinical translation for this compound will require a concerted effort involving rigorous study design, the use of appropriate and predictive models, the identification of reliable biomarkers, and a thorough understanding of the compound's pharmacokinetics and pharmacodynamics in humans. The challenges observed in the clinical translation of various therapeutic agents highlight the need for careful planning and execution of translational research for this compound nih.govfrontiersin.orgmdpi.comd-nb.info.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of CP-195543 for reproducibility in academic laboratories?

  • Methodological Answer : The original medicinal chemistry synthesis of this compound involved multi-step processes with challenges in scalability (e.g., low yields in intermediates). To enhance reproducibility, researchers should:

  • Document reaction parameters (temperature, solvent purity, catalyst loading) rigorously, as slight deviations can significantly alter outcomes .
  • Prioritize purification techniques (e.g., chromatography vs. recrystallization) that balance yield and purity, especially for intermediates with stability issues.
  • Validate critical steps using spectroscopic methods (NMR, HPLC) to confirm structural integrity at each stage .
    • Key Reference : Evidence from scale-up challenges in the transition from gram to kilogram-scale synthesis highlights the importance of solvent selection and catalyst recycling .

Q. What are the best practices for characterizing this compound’s physicochemical properties during initial discovery phases?

  • Methodological Answer :

  • Use a tiered approach: Start with basic characterization (melting point, solubility in polar/non-polar solvents) before advancing to advanced techniques (X-ray crystallography for solid-state structure, mass spectrometry for molecular weight confirmation).
  • Compare experimental data (e.g., logP values) with computational predictions to identify discrepancies early .
  • Document batch-to-batch variability in purity using validated analytical methods to ensure consistency in downstream assays .

Q. How should researchers design a literature review strategy to identify gaps in this compound’s pharmacological profile?

  • Methodological Answer :

  • Employ systematic search strings in databases (PubMed, SciFinder) combining terms like “this compound,” “LTB4 antagonist,” and “inflammatory models” .
  • Use citation-tracking tools to map seminal studies (e.g., the 1999 synthesis paper ) and their downstream applications.
  • Apply frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure research questions around understudied areas (e.g., long-term toxicity) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s reported efficacy across different inflammatory models?

  • Methodological Answer :

  • Conduct meta-analyses of existing data to identify confounding variables (e.g., dosing regimens, animal strain differences).
  • Design head-to-head comparative studies using standardized protocols (e.g., uniform LPS-induced inflammation models) .
  • Apply the “principal contradiction” framework to isolate dominant factors (e.g., bioavailability vs. target engagement) influencing efficacy discrepancies .
    • Key Insight : Structural analogs (e.g., 4’-trifluoromethyl derivatives ) may exhibit model-specific potency variations due to pharmacokinetic differences.

Q. How can researchers establish structure-activity relationships (SAR) for this compound analogs while minimizing synthetic complexity?

  • Methodological Answer :

  • Use modular synthesis approaches (e.g., introducing aminohexyl groups ) to systematically vary substituents without overhauling the core chromanol scaffold.
  • Prioritize electron-withdrawing groups at C-4’ for enhanced LTB4 receptor binding, as demonstrated in SAR studies .
  • Validate hypotheses with molecular docking simulations to predict binding affinities before labor-intensive syntheses .

Q. What methodologies are critical for assessing this compound’s off-target effects in complex biological systems?

  • Methodological Answer :

  • Employ proteome-wide profiling (e.g., affinity chromatography coupled with mass spectrometry) to identify unintended protein interactions.
  • Use phenotypic screening in diverse cell lines (e.g., primary macrophages vs. immortalized cells) to detect context-dependent effects .
  • Cross-validate findings with genetic knockdown models (e.g., CRISPR/Cas9) to confirm specificity for the LTB4 pathway .

Q. How can in vitro and in vivo data for this compound be integrated to refine translational research hypotheses?

  • Methodological Answer :

  • Develop pharmacokinetic-pharmacodynamic (PK/PD) models that correlate plasma concentrations (from in vivo studies) with target inhibition (from in vitro assays).
  • Use interspecies scaling to adjust dosing for human trials, accounting for metabolic differences (e.g., cytochrome P450 activity) .
  • Address contradictions by applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses with translational potential .

Tables for Quick Reference

Table 1 : Key Challenges in this compound Synthesis

ChallengeMitigation StrategyEvidence Source
Low intermediate yieldsOptimize solvent/catalyst systems
Scalability limitationsTransition to continuous flow chemistry
Purification complexityUse orthogonal chromatographic methods

Table 2 : Frameworks for Addressing Data Contradictions

FrameworkApplication ExampleReference
PICOTDefining understudied outcomes in chronic inflammation
FINEREvaluating translational research questions
Principal ContradictionIdentifying dominant efficacy factors

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.